molecular formula C10H9N3O2S B14613944 3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 59652-72-1

3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14613944
CAS No.: 59652-72-1
M. Wt: 235.26 g/mol
InChI Key: OHPBZTRYWWGWLL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-methyl-4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or aromatic ring .

Scientific Research Applications

3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets 3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one apart is its unique combination of a thiazole ring with a hydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

59652-72-1

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-methyl-4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol

InChI

InChI=1S/C10H9N3O2S/c1-6-8(14)3-2-7(9(6)15)12-13-10-11-4-5-16-10/h2-5,14-15H,1H3

InChI Key

OHPBZTRYWWGWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)N=NC2=NC=CS2)O

Origin of Product

United States

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